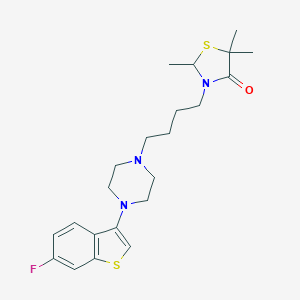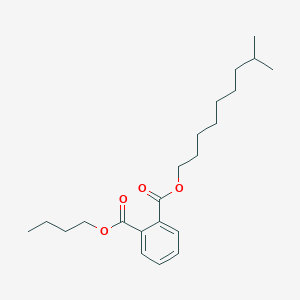
HP 236
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HP 236 is a complex organic compound that features a unique combination of functional groups, including a fluorinated benzo[b]thiophene, a piperazine ring, and a thiazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HP 236 typically involves multiple steps:
Formation of the Fluorobenzo[b]thiophene Intermediate: This step involves the fluorination of benzo[b]thiophene using a suitable fluorinating agent under controlled conditions.
Piperazine Derivatization: The fluorobenzo[b]thiophene intermediate is then reacted with piperazine to form the piperazinyl derivative.
Thiazolidinone Formation: The final step involves the reaction of the piperazinyl derivative with a thiazolidinone precursor under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the fluorobenzo[b]thiophene moiety.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced fluorobenzo[b]thiophene derivatives.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound has shown promise in medicinal chemistry for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of HP 236 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[b]thiophene moiety may interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. The thiazolidinone ring may also participate in covalent bonding with target proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(1-(6-Chlorobenzo[b]thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
- 3-(4-(1-(6-Methylbenzo[b]thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
Uniqueness
The presence of the fluorine atom in HP 236 imparts unique electronic properties, enhancing its binding affinity and specificity towards certain biological targets. This makes it a valuable compound in the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
131540-59-5 |
|---|---|
Molekularformel |
C22H30FN3OS2 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3 |
InChI-Schlüssel |
IWOQWCKSTOAOMQ-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F |
Kanonische SMILES |
CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F |
Synonyme |
3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone HP 236 HP-236 P 9236 P-9236 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















